n-(Tert-butoxycarbonyl)-s-propylcysteine

Catalog No.
S14018801
CAS No.
M.F
C11H21NO4S
M. Wt
263.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-(Tert-butoxycarbonyl)-s-propylcysteine

Product Name

n-(Tert-butoxycarbonyl)-s-propylcysteine

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-propylsulfanylpropanoic acid

Molecular Formula

C11H21NO4S

Molecular Weight

263.36 g/mol

InChI

InChI=1S/C11H21NO4S/c1-5-6-17-7-8(9(13)14)12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)

InChI Key

WMJOCNANCHVVGE-UHFFFAOYSA-N

Canonical SMILES

CCCSCC(C(=O)O)NC(=O)OC(C)(C)C

N-(tert-butoxycarbonyl)-S-propyl-L-cysteine (Boc-Cys(Pr)-OH) is a specialized, orthogonally protected amino acid derivative utilized in solid-phase peptide synthesis (SPPS) and the development of peptidomimetics. Featuring a permanent, non-reducible n-propyl thioether side chain, it provides a defined linear hydrophobic extension that is critical for probing deep binding pockets, such as the P3/P4 grooves in BCL-2 family proteins. Unlike standard protected cysteines that are ultimately reduced to reactive thiols, this compound serves as a stable lipophilic building block. It typically presents as a thick pale yellow oil, offering excellent solubility in standard coupling solvents (e.g., DMF, DCM) and enabling high-efficiency amide bond formation without the risk of spontaneous oxidation or disulfide cross-linking during downstream assays [1].

Substituting Boc-S-propyl-L-cysteine with closely related analogs, such as Boc-S-isopropyl-L-cysteine or standard Boc-Cys(Trt)-OH, fundamentally alters the structural and chemical profile of the resulting peptide. In structure-based drug design, replacing the linear n-propyl chain with an α-branched substituent (e.g., iso-propyl or sec-butyl) induces a conformational shift in the peptide backbone, often forcing a 'twisted' conformation that abrogates target binding (e.g., dropping IC50 from measurable micromolar ranges to >150 μM in BCL-XL models). Furthermore, attempting to use unprotected S-propyl-L-cysteine during synthesis leads to uncontrolled N-terminal oligomerization upon carboxyl activation. Thus, the specific combination of Boc protection and the linear n-propyl thioether is non-interchangeable for applications requiring precise steric fit and oxidation resistance [1].

Controlled Amide Coupling via Boc Protection

The presence of the tert-butoxycarbonyl (Boc) protecting group on the α-amine is an absolute requirement for directed peptide synthesis. When subjected to standard carboxyl activation, Boc-S-propyl-L-cysteine enables controlled, single-addition amide bond formation, routinely achieving >90% yields in target peptidomimetic scaffolds. In contrast, the unprotected baseline (S-propyl-L-cysteine) undergoes rapid self-condensation and N-terminal oligomerization under identical activation conditions [1].

Evidence DimensionCoupling control and yield
Target Compound Data>90% directed coupling yield
Comparator Or BaselineUnprotected S-propyl-L-cysteine (Uncontrolled oligomerization)
Quantified Difference>90% yield vs. complete loss of sequence control
ConditionsStandard peptide coupling activation (solution-phase or SPPS)

Procurement of the Boc-protected form is mandatory for any sequence-specific synthesis, as the unprotected amino acid cannot be used in standard coupling cycles.

Linear vs. Branched Side-Chain Conformational Control

The linear n-propyl thioether provides specific steric properties that are critical for engaging deep hydrophobic pockets without disrupting the peptide backbone conformation. In structure-activity relationship (SAR) studies of benzoylurea-based BCL-XL inhibitors, derivatives incorporating the linear n-propyl chain maintained binding affinity (IC50 ~109 μM). Conversely, substitution with α-branched analogs like iso-propyl or sec-butyl forced a 'twisted' backbone conformation, rendering the compounds effectively inactive (IC50 > 150 μM) [1].

Evidence DimensionTarget binding affinity (IC50) and backbone conformation
Target Compound DataIC50 = 109 μM (canonical binding conformation)
Comparator Or BaselineBoc-S-isopropyl-L-cysteine derivatives (IC50 > 150 μM, twisted conformation)
Quantified Difference>40 μM loss in affinity and complete abrogation of activity
ConditionsBCL-XL bead-based competition assay

Buyers developing targeted peptidomimetics must select the linear n-propyl variant to avoid the severe steric penalties and loss of activity associated with branched alkyl chains.

Prevention of Spontaneous Disulfide Formation

Standard cysteine residues, even when temporarily protected during synthesis (e.g., Boc-Cys(Trt)-OH), yield free thiols upon final deprotection, which are highly susceptible to spontaneous oxidation and disulfide cross-linking in ambient or physiological buffers. The permanent n-propyl thioether modification in Boc-S-propyl-L-cysteine eliminates this liability, providing a stable, non-reducible hydrophobic side chain that maintains a constant monomeric state, thereby significantly improving the reproducibility of downstream biochemical assays [1].

Evidence DimensionSpontaneous oxidation / Disulfide formation rate
Target Compound DataStable thioether (0% spontaneous oxidation)
Comparator Or BaselineBoc-Cys(Trt)-OH (Rapid spontaneous oxidation to disulfides post-deprotection)
Quantified DifferenceComplete elimination of oxidative cross-linking
ConditionsAmbient atmospheric or physiological buffer conditions (pH 7.4)

Selecting this permanently alkylated building block prevents batch-to-batch variability caused by uncontrolled oxidation in the final peptide product.

Synthesis of Oxidation-Resistant Peptidomimetics

Because the S-propyl group forms a permanent, non-reducible thioether, this compound is the ideal building block for replacing native cysteine residues in therapeutic peptides where spontaneous disulfide scrambling or oxidation causes assay variability or reduces shelf-life [1].

Development of BCL-2 Family Protein Inhibitors

The linear n-propyl chain specifically accommodates the steric requirements of deep hydrophobic grooves, such as the P3 and P4 pockets of BCL-XL. It is the preferred precursor for synthesizing benzoylurea scaffolds and other peptidomimetics targeting these challenging protein-protein interactions, avoiding the conformational twisting caused by branched analogs [2].

Liquid-Phase and Solid-Phase Peptide Synthesis (SPPS)

Presenting as a highly soluble oil, Boc-S-propyl-L-cysteine is highly compatible with automated liquid handling and high-concentration coupling protocols in both SPPS and solution-phase synthesis, ensuring >90% coupling yields without the risk of N-terminal oligomerization [3].

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

263.11912932 g/mol

Monoisotopic Mass

263.11912932 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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